N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
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Overview
Description
“N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” is a chemical compound that belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where ‘R’ and ‘R’ are any organic groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (4-bromo-2-fluorophenylamine) with a carboxylic acid or its derivative (2-phenylbutanoic acid or its derivative). This is a common method for the synthesis of amides .Molecular Structure Analysis
The molecular structure of “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” would consist of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which is in turn bonded to a 4-bromo-2-fluorophenyl group and a 2-phenylbutyl group .Chemical Reactions Analysis
As an amide, “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” could undergo various chemical reactions. For example, it could be hydrolyzed to yield the corresponding carboxylic acid and amine. It could also participate in reactions specific to the phenyl and bromo-fluoro groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility in water would be low due to the presence of the nonpolar phenyl and butyl groups .Scientific Research Applications
Synthesis and Chemical Behavior
- The synthesis of related compounds such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide has been studied, providing key insights into the intermediates and yields of similar compounds (Song Hong-rui, 2009).
- Another related synthesis involving the preparation of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide has been explored, with detailed characterization using NMR and MS spectroscopy (Zhang Yi-fan, 2010).
- A study on the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic medium provides an understanding of the chemical behavior of similar compounds (M. Sedlák et al., 2002).
Synthesis of Intermediate Compounds
- Research has been conducted on the synthesis of intermediates like 4-Bromo-2-Fluoro-Biphenyl, which could be relevant to the synthesis pathways of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide (Xiao Sheng-xian, 2007).
Applications in Radiopharmaceuticals
- The synthesis and receptor binding of N-substituted tropane derivatives, including compounds with similarities to N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide, highlights potential applications in the development of radiopharmaceuticals (R. Milius et al., 1991).
Fluorescent Probe Development
- An ICT-based fluorescent probe utilizing a 4-bromobutyryl moiety for measuring hydrazine in biological and water samples indicates the potential use of similar compounds in developing sensitive detection methods for environmental and biological applications (Meiqing Zhu et al., 2019).
N-type Calcium Channel Blockers
- Research on new N-type calcium channel blockers derived from structures related to N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide shows potential applications in the treatment of neuropathic pain (L. Knutsen et al., 2007).
Temperature Monitoring in Organic Solvents
- Development of fluorophores like N-(1-pyrenylmethyl)-1-pyrenebutanamide, which exhibit temperature-dependent emission spectra, suggests potential applications of similar compounds in non-intrusive temperature measurement in organic solvents (Jianfeng Lou et al., 1997).
Future Directions
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWGLBGFIJQPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387328 |
Source
|
Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
CAS RN |
349431-99-8 |
Source
|
Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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